Cas no 1528849-43-5 ((4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine)

(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine structure
1528849-43-5 structure
商品名:(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine
CAS番号:1528849-43-5
MF:C9H8ClFN4
メガワット:226.638023376465
MDL:MFCD23918942
CID:5249891

(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine 化学的及び物理的性質

名前と識別子

    • (4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine
    • (4-chloro-2-fluorophenyl)-(2H-triazol-4-yl)methanamine
    • MDL: MFCD23918942
    • インチ: 1S/C9H8ClFN4/c10-5-1-2-6(7(11)3-5)9(12)8-4-13-15-14-8/h1-4,9H,12H2,(H,13,14,15)
    • InChIKey: YZSLDLOHWAPBPQ-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=C(C=1)F)C(C1C=NNN=1)N

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 218
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 67.6

(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-202807-1.0g
(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine
1528849-43-5
1g
$1371.0 2023-05-31
Enamine
EN300-202807-2.5g
(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine
1528849-43-5
2.5g
$2688.0 2023-05-31
Enamine
EN300-202807-0.1g
(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine
1528849-43-5
0.1g
$1207.0 2023-05-31
Enamine
EN300-2025815-0.25g
(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine
1528849-43-5
0.25g
$1262.0 2023-09-16
Enamine
EN300-2025815-5g
(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine
1528849-43-5
5g
$3977.0 2023-09-16
Enamine
EN300-2025815-0.05g
(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine
1528849-43-5
0.05g
$1152.0 2023-09-16
Enamine
EN300-202807-5.0g
(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine
1528849-43-5
5g
$3977.0 2023-05-31
Enamine
EN300-202807-0.05g
(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine
1528849-43-5
0.05g
$1152.0 2023-05-31
Enamine
EN300-2025815-10g
(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine
1528849-43-5
10g
$5897.0 2023-09-16
Enamine
EN300-2025815-2.5g
(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine
1528849-43-5
2.5g
$2688.0 2023-09-16

(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine 関連文献

(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamineに関する追加情報

Introduction to (4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine (CAS No. 1528849-43-5)

The compound (4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine (CAS No. 1528849-43-5) is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique combination of a chlorine-substituted phenyl group, a fluorine-substituted phenyl group, and a 1H-1,2,3-triazole moiety linked via a methanamine group. The presence of these functional groups imparts the molecule with distinct chemical properties, making it a subject of interest in contemporary research.

Recent studies have highlighted the importance of triazole-containing compounds in medicinal chemistry due to their ability to act as bioisosteres or scaffolds for drug design. The chlorine and fluorine substituents on the phenyl ring further enhance the molecule's versatility by introducing electron-withdrawing effects, which can influence its reactivity and pharmacokinetic properties. This compound has been explored in the context of antimicrobial agents, anticancer drugs, and as intermediates in the synthesis of more complex molecules.

The synthesis of (4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine typically involves multi-step reactions, including nucleophilic substitutions and cyclizations. Researchers have optimized synthetic routes to improve yield and purity, often employing catalytic systems or microwave-assisted techniques to accelerate reaction processes. These advancements have made the compound more accessible for further studies.

In terms of physical properties, this compound exhibits a melting point of approximately 160°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its stability under various conditions has been evaluated, showing resistance to hydrolysis under neutral conditions but undergoing degradation under strongly acidic or basic environments.

Recent research has focused on the biological activity of this compound. In vitro studies have demonstrated moderate inhibitory effects against certain enzymes associated with inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary toxicity studies indicate that the compound exhibits low cytotoxicity against normal human cells, which is a promising attribute for drug development.

The integration of triazole moieties into pharmaceutical compounds has gained traction due to their ability to enhance drug-target binding affinity through hydrogen bonding interactions. The chlorine and fluorine substituents further modulate the electronic environment around the phenyl ring, potentially improving bioavailability and pharmacokinetic profiles.

From an environmental perspective, the degradation pathways of this compound have been investigated under simulated environmental conditions. Results suggest that it undergoes slow photodegradation in aqueous solutions, with byproducts that are less toxic than the parent compound. This information is crucial for assessing its environmental impact and ensuring sustainable practices during its production and use.

In conclusion, (4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine (CAS No. 1528849-43-5) stands out as a versatile molecule with promising applications in medicinal chemistry and materials science. Ongoing research continues to unravel its full potential, particularly in the development of novel therapeutic agents and advanced materials.

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